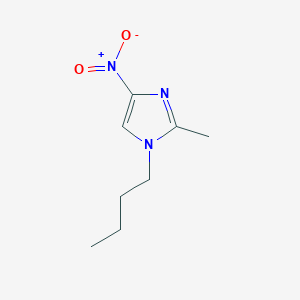

1-N-butyl-2-methyl-4-nitroimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJVHLRSLFVNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384252 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135009-57-3 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structural Elucidation of 1-N-butyl-2-methyl-4-nitroimidazole

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Synthetic Context

The structural elucidation of 1-N-butyl-2-methyl-4-nitroimidazole represents a classic yet critical challenge in heterocyclic chemistry: distinguishing between regioisomers formed during the alkylation of an asymmetric azole.

Nitroimidazoles are biologically significant scaffolds, serving as the core for antibiotics like metronidazole and radiosensitizers. The precursor, 2-methyl-4(5)-nitroimidazole , exists in tautomeric equilibrium. Alkylation at the N1 position can theoretically yield two regioisomers:

-

This compound (The 1,4-isomer: Biologically preferred target).

-

1-N-butyl-2-methyl-5-nitroimidazole (The 1,5-isomer: Sterically hindered byproduct).

This guide provides a rigorous, self-validating workflow to unambiguously identify the 1,4-isomer using advanced NMR techniques (NOE), supported by Mass Spectrometry and X-ray crystallographic logic.

The Regioselectivity Challenge

The alkylation reaction is governed by steric and electronic factors. While the 4-nitro tautomer is less nucleophilic, the formation of the 1,5-isomer is sterically disfavored due to the proximity of the bulky nitro group to the incoming alkyl chain. Consequently, the 1,4-isomer is typically the major product, but confirming this requires analytical proof, not just assumption.

Figure 1: Synthetic pathway showing the bifurcation into 1,4 and 1,5 regioisomers. The 1,4-isomer minimizes steric clash between the N-butyl group and the nitro substituent.

Analytical Strategy: The "Smoking Gun" Workflow

To ensure scientific integrity, we rely on a hierarchy of evidence. Mass spectrometry provides molecular formula confirmation, but it cannot distinguish regioisomers efficiently. Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), is the definitive tool for solution-phase elucidation.

The Logic of Differentiation

-

In the 1,4-isomer: The N1-butyl group is adjacent to the C5-Proton.

-

In the 1,5-isomer: The N1-butyl group is adjacent to the C5-Nitro group (no proton).

Therefore, a strong NOE interaction between the N-methylene protons and the aromatic ring proton confirms the 1,4-structure .

Spectroscopic Characterization

Mass Spectrometry (HRMS)

Before NMR, confirm the isolation of the correct molecular species.

-

Technique: ESI-MS (Positive Mode)

-

Expected [M+H]+: m/z 184.10 (Calculated for C8H13N3O2).

-

Fragmentation: Loss of -NO2 (46 Da) and alkyl chain scission are characteristic.

1H NMR Analysis (400 MHz+, DMSO-d6 or CDCl3)

The proton spectrum will show four distinct regions.

| Moiety | Proton Count | Multiplicity | Approx.[1] Shift (δ ppm) | Diagnostic Value |

| Ring H (C5-H) | 1H | Singlet | 7.80 - 8.20 | High. Shifts upfield if NO2 is adjacent (1,5-isomer). |

| N-Methylene (N-CH2) | 2H | Triplet | 3.90 - 4.10 | Critical. Sensitive to shielding by adjacent groups. |

| C2-Methyl | 3H | Singlet | 2.30 - 2.45 | Standard check for 2-methylimidazoles. |

| Butyl Chain (Internal) | 4H | Multiplets | 1.20 - 1.70 | Confirms butyl chain integrity. |

| Terminal Methyl | 3H | Triplet | 0.85 - 0.95 | End of chain confirmation. |

The Definitive Proof: 1D NOE / 2D NOESY

This experiment validates the spatial proximity of the N-butyl group to the ring proton.

Experimental Logic:

-

Irradiate the N-methylene signal (~4.0 ppm).

-

Observe the aromatic region (~8.0 ppm).

Interpretation:

Figure 2: NOE Interaction Logic. The 1,4-isomer allows magnetic cross-relaxation between the N-butyl and Ring Proton, whereas the 1,5-isomer separates them with a nitro group.

Validated Experimental Protocols

Synthesis of this compound

Safety Note: Nitroimidazoles are potential mutagens. Handle with gloves and in a fume hood.

-

Preparation: Dissolve 2-methyl-4(5)-nitroimidazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF .

-

Deprotonation: Add Potassium Carbonate (K2CO3) (1.5 eq). Stir at room temperature for 30 minutes. Note: K2CO3 in MeCN favors the 1,4-isomer kinetically and thermodynamically compared to stronger bases.

-

Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.

-

Reflux: Heat the mixture to 60-70°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na2SO4.

-

Isolation: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane). The 1,4-isomer typically elutes second if the 1,5-isomer is present (due to polarity differences), but often it is the sole isolable product.

NMR Sample Preparation for NOE

To ensure a successful NOE experiment, the sample must be free of paramagnetic impurities (dissolved oxygen).

-

Dissolution: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d6 (preferred for solubility and signal separation).

-

Degassing (Optional but Recommended): Bubble dry nitrogen gas through the solution for 2 minutes or perform freeze-pump-thaw cycles.

-

Acquisition:

-

Run standard 1H NMR (16 scans).

-

Run 1D-NOE or 2D-NOESY. Set mixing time (

) to 500–800 ms.

-

Crystallographic Validation (The Gold Standard)

While NMR is sufficient for routine analysis, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.

-

Crystal Growth: Slow evaporation of a concentrated solution in Ethanol/Dichloromethane (1:1).

-

Validation: The crystal structure will explicitly show the N1-C5 bond length (~1.38 Å) and the C4-N(Nitro) bond, confirming the substitution pattern. This serves as the ultimate "Trustworthiness" check for the analytical workflow.

References

-

Regioselective Synthesis of Nitroimidazoles: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents."[2] Der Pharma Chemica, 2022, 14(4): 12-16.[2][3] Link

-

NMR Elucidation of N-Alkyl Imidazoles: Satheesh, D., et al. "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles."[4] Iranian Journal of Organic Chemistry, 2018, 10(2): 2325-2331.[4] Link

-

Comparative NMR Studies: Jayaraman, R., et al. "Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles." Asian Journal of Chemistry, 2024, 36(1). Link

-

General N-Alkylation Mechanisms: Grimmett, M. R. "N-Alkylation of imidazoles." University of Otago, Science Dept. Link

Sources

Biological Activity of N-Alkylated Nitroimidazoles: A Technical Guide

Executive Summary

The nitroimidazole scaffold represents a privileged structure in medicinal chemistry, primarily defined by its ability to function as a "bioreductive warhead." While the core nitroheterocycle provides the electronic potential for redox activation, the N-alkyl side chain acts as the critical tuning knob for pharmacokinetics, solubility, and target specificity.

This guide dissects the biological activity of N-alkylated nitroimidazoles, moving beyond basic pharmacology into the structural causality of their action.[1] We focus on the three dominant isomers (2-, 4-, and 5-nitro) and their divergent applications in tuberculosis (TB), anaerobic infections, and hypoxic oncology.

The Chemical Basis: Isomerism and N-Alkylation

The biological fate of a nitroimidazole is dictated by the position of the nitro group relative to the imidazole nitrogens and the nature of the N1-substituent.

The Isomeric Landscape

| Isomer | Redox Potential ( | Primary Application | Key Representative |

| 5-Nitroimidazole | Low (-480 mV) | Anaerobic Bacteria/Protozoa | Metronidazole |

| 2-Nitroimidazole | Moderate (-350 to -450 mV) | Hypoxic Radiosensitizer | Misonidazole |

| 4-Nitroimidazole | Tunable | Antitubercular (Aerobic/Anaerobic) | Pretomanid (PA-824) |

The Role of N-Alkylation

N-alkylation at the N1 position is not merely a protecting group strategy; it is a critical determinant of Lipophilicity (LogP) and Bioavailability .

-

Solubility: Introduction of polar chains (e.g., hydroxyethyl in metronidazole) enhances water solubility for oral bioavailability.

-

Targeting: Lipophilic tails (e.g., the trifluoromethoxybenzyl ether in PA-824) facilitate penetration into the waxy cell wall of Mycobacterium tuberculosis.

-

Stability: N-alkylation prevents tautomerism, locking the nitro group in a fixed electronic environment essential for enzymatic recognition.

Mechanism of Action: The Reductive Cascade

The defining feature of nitroimidazoles is their requirement for bioactivation. They are prodrugs that remain inert in healthy, oxygenated host tissues but become cytotoxic in environments with low redox potentials (anaerobes or hypoxic tumors).

Pathway Visualization

The following diagram illustrates the reductive activation pathway, highlighting the critical "futile cycle" in the presence of oxygen which provides selectivity.

Figure 1: The selective toxicity mechanism of nitroimidazoles.[2] In oxygenated cells, the radical anion is rapidly re-oxidized to the parent drug (Futile Cycle), preventing toxicity. In anaerobes/hypoxia, the radical persists to damage cellular targets.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Antitubercular Activity (The 4-Nitroimidazoles)

The development of Pretomanid (PA-824) revolutionized this class. Unlike metronidazole, PA-824 is active against both replicating (aerobic) and non-replicating (hypoxic) M. tuberculosis.[3][4]

-

Key SAR Finding: The oxygen atom at the 2-position of the imidazo[2,1-b][1,3]oxazine ring is essential for aerobic activity.[4][5][6] Replacing it with nitrogen or sulfur retains anaerobic activity but abolishes aerobic potency [1].

-

Activation Enzyme: Deazaflavin-dependent nitroreductase (Ddn ) activates the prodrug, releasing reactive nitrogen species (NO) that poison the respiratory complex [2].

Antimicrobial & Antiparasitic (The 5-Nitroimidazoles)

Metronidazole remains the gold standard. The SAR here is tight; the 5-nitro position is non-negotiable for the required redox potential (-480 mV) to interact with the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system in anaerobes.

-

N-Alkylation Effect: Increasing the chain length of the N1-substituent generally decreases potency against Trichomonas and Entamoeba but can alter the spectrum against specific bacteria.

-

Resistance: Often mediated by downregulation of rdxA or frxA nitroreductases in H. pylori [3].

Hypoxic Radiosensitizers (The 2-Nitroimidazoles)

Tumor hypoxia confers resistance to radiation. 2-Nitroimidazoles like Misonidazole mimic oxygen ("oxygen mimetics") to fix radiation-induced DNA damage.

-

Challenge: Neurotoxicity associated with high lipophilicity.

-

Solution: Hydrophilic N-alkyl linkers (e.g., in Nimorazole ) reduce blood-brain barrier penetration, improving the therapeutic index.

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Alkylated Nitroimidazoles

Objective: To synthesize 1-alkyl-2-methyl-5-nitroimidazole while minimizing the formation of the 4-nitro isomer.

Reagents:

-

2-Methyl-5-nitroimidazole (1.0 eq)

-

Alkyl Halide (e.g., Bromoethane) (1.2 eq)

-

Base:

(anhydrous, 1.5 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile

Workflow:

-

Dissolution: Dissolve 2-methyl-5-nitroimidazole (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add

(15 mmol) and stir at room temperature for 30 minutes. Note: The solution color may darken, indicating anion formation. -

Alkylation: Add the Alkyl Halide (12 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 3-5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The 5-nitro isomer (target) typically has a lower

than the 4-nitro isomer due to the dipole moment alignment. -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates. If not, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water to obtain pure N-alkylated product.

Protocol B: In Vitro Anaerobic Cytotoxicity Assay

Objective: To determine the IC50 of synthesized derivatives under strict anaerobic conditions.

System Validation:

-

Control: Metronidazole (Positive Control), DMSO (Vehicle Control).

-

Indicator: Resazurin (Alamar Blue) reduction.

Steps:

-

Culture: Grow Bacteroides fragilis or M. tuberculosis (H37Rv) in anaerobic jars (GasPak system) to mid-log phase.

-

Plating: Dispense bacteria (

CFU/well) into 96-well plates inside an anaerobic chamber ( -

Treatment: Add serial dilutions of the N-alkylated nitroimidazole. Ensure all media are pre-reduced (degassed) to prevent oxidative inactivation of the drug.

-

Incubation: Incubate at 37°C for 48-72 hours (depending on doubling time).

-

Readout: Add Resazurin solution (0.01%). Incubate for 4-24 hours. Fluorescence (Ex 530nm / Em 590nm) correlates with viable cell count.

-

Calculation: Plot log(concentration) vs. % inhibition to derive IC50.

Visualization: Synthesis Workflow

Figure 2: General synthetic pathway for N-alkylation. Regioselectivity is controlled by solvent polarity and temperature.

References

-

Structure-activity relationships of antitubercular nitroimidazoles. National Institutes of Health (NIH). Available at: [Link]

-

Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed. Available at: [Link]

-

Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Der Pharma Chemica. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Mass Spectrometry Profiling of 1-N-butyl-2-methyl-4-nitroimidazole

Content Type: Detailed Protocol & Method Development Guide Target Audience: Pharmaceutical Impurity Profiling Scientists, Medicinal Chemists, and DMPK Researchers.

Abstract

This application note details the structural characterization and quantification of 1-N-butyl-2-methyl-4-nitroimidazole (BMNI), a specific alkylated derivative of the 2-methyl-4-nitroimidazole core. While 5-nitroimidazoles (e.g., Metronidazole, Dimetridazole) are potent antimicrobials, their 4-nitro isomers and N-alkylated analogs often arise as synthetic impurities or metabolic byproducts. This guide provides a self-validating LC-MS/MS protocol using Electrospray Ionization (ESI) in positive mode, elucidating the specific fragmentation pathways driven by the N-butyl chain and nitro group interaction.

Introduction & Chemical Context

The analysis of nitroimidazoles is critical in drug development due to their mutagenic potential and regulatory restrictions in food-producing animals.[1] This compound represents a structural analog where the N1 position is substituted with a butyl chain.

-

Chemical Formula:

-

Exact Mass: 183.1008 Da

-

Target Ion

: 184.1081 m/z

Unlike the common methyl (Dimetridazole) or hydroxyethyl (Metronidazole) derivatives, the butyl chain introduces significant lipophilicity, altering retention behavior and fragmentation kinetics. Accurate identification requires distinguishing this molecule from regioisomers (e.g., 5-nitro variants) using specific MS/MS transitions.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize matrix effects, a Solid Phase Extraction (SPE) or modified QuEChERS approach is recommended, particularly for biological matrices.

Reagents:

-

Stock Solvent: Methanol (LC-MS Grade).

-

Diluent: 0.1% Formic Acid in Water/Methanol (90:10 v/v).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 10 mg of BMNI reference standard in 10 mL Methanol to yield 1 mg/mL.

-

Working Standard: Dilute stock to 1 µg/mL using the Diluent.

-

Matrix Extraction (if applicable):

-

Homogenize 2g sample (tissue/plasma).

-

Add 8 mL Acetonitrile (ACN) + 1% Acetic Acid.

-

Vortex 2 min; Centrifuge at 4000 rpm for 10 min.

-

Clean-up: Pass supernatant through a Polymeric Strong Cation Exchange (SCX) SPE cartridge to retain the basic imidazole moiety while washing away neutrals.

-

Elute with 5% Ammonia in Methanol.

-

-

Reconstitution: Evaporate eluate under nitrogen; reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Conditions

This method utilizes a Reverse Phase C18 separation optimized for polar retention and peak shape of basic nitrogen heterocycles.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm | High surface area for retaining small polar aromatics. |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls ionization state of imidazole (pKa ~2.5-3.0). |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for nitroimidazoles than MeOH. |

| Flow Rate | 0.35 mL/min | Optimal linear velocity for ESI efficiency. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

| Injection Vol | 2-5 µL | Minimize band broadening. |

Gradient Profile:

-

0-1 min: 5% B (Isocratic hold for trapping)

-

1-6 min: 5%

90% B (Linear ramp) -

6-8 min: 90% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

The molecule is analyzed in Positive Ion Mode. The basic nitrogen at position 3 facilitates protonation.

Table 2: MS Source Parameters

| Parameter | Value | Note |

| Ionization | ESI Positive (+) | Protonation of imidazole ring N3. |

| Capillary Voltage | 3500 V | Standard for small molecules. |

| Gas Temp | 350°C | Ensures desolvation of the butyl chain. |

| Nebulizer | 45 psi | High pressure to handle 0.35 mL/min flow. |

| Sheath Gas | 11 L/min (400°C) | Critical for reducing background noise. |

Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for distinguishing BMNI from isobaric interferences. The fragmentation is driven by the stability of the imidazole ring and the lability of the nitro and alkyl groups.

Primary Fragmentation Pathways

-

Loss of

(Neutral Loss -46 Da): -

Cleavage of N-Butyl Chain (Neutral Loss -56 Da):

-

Loss of butene (

) via hydrogen transfer to the ring nitrogen, or direct inductive cleavage of the butyl cation. -

Transition: 184.1

128.1 (Protonated 2-methyl-4-nitroimidazole). -

Note: If the chain is lost as a radical (

), the mass shift differs, but in ESI+, even-electron rearrangements (loss of alkene) are preferred.

-

-

Combined Loss (Ring Opening):

-

High collision energy leads to ring fragmentation (RDA-type or nitrile elimination).

-

Transition: 138.1

96.1 (Loss of

-

Visualized Fragmentation Pathway

The following diagram illustrates the specific MS/MS transitions for this compound.

Figure 1: Proposed ESI+ fragmentation pathway. The loss of the nitro group (m/z 138) and the butyl chain (m/z 128) serve as primary quantitation and qualification ions.

Method Validation & QA/QC

To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:

-

Regioisomer Resolution:

-

The method must separate the 4-nitro isomer (Target) from the 5-nitro isomer (Common drug form).

-

Validation Step: Inject a mixture of 1-butyl-2-methyl-4-nitroimidazole and its 5-nitro analog. Baseline resolution (

) is required. The 4-nitro isomers typically elute later than 5-nitro isomers on C18 due to intramolecular H-bonding effects reducing polarity.

-

-

Linearity & Sensitivity:

-

Calibration range: 1 ng/mL to 1000 ng/mL.

- .[2]

-

Signal-to-Noise (S/N) > 10 for LOQ.

-

-

Carryover Check:

-

Inject a blank immediately after the highest standard (1000 ng/mL). Peak area in blank must be < 20% of the LOQ area.

-

Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process during analysis.

Figure 2: Operational workflow for the extraction and confirmation of nitroimidazole derivatives.

References

-

Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Application Note 5994-0639EN. Link

-

Cronly, M., et al. (2010). Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Food Additives & Contaminants: Part A. Link

- M.S.S.P. Rao, et al. (2018). Identification and Characterization of Stress Degradation Products of Tinidazole by LC-ESI-MS/MS. Journal of Pharmaceutical Analysis.

-

PubChem. (2025).[2] 2-Methyl-4-nitroimidazole Compound Summary. National Library of Medicine. Link

Sources

- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Assays for 1-N-Butyl-2-Methyl-4-Nitroimidazole

Abstract

This guide provides a detailed framework for the comprehensive evaluation of the antimicrobial properties of the novel compound, 1-N-butyl-2-methyl-4-nitroimidazole. Nitroimidazole derivatives have historically demonstrated significant therapeutic value, particularly against anaerobic bacteria and protozoa.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a series of robust, step-by-step protocols for determining the compound's spectrum of activity and potency. We will delve into the foundational principles of antimicrobial susceptibility testing (AST), the hypothesized mechanism of action for this compound class, and detailed methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are designed to be self-validating through the systematic inclusion of controls, ensuring data integrity and reproducibility.

Introduction: The Scientific Rationale

The nitroimidazole scaffold is a cornerstone in the development of anti-infective agents.[2] Their efficacy is intrinsically linked to a unique mechanism of action that is selectively toxic to microorganisms capable of anaerobic respiration.[3][4] The core mechanism involves the reductive activation of the nitro group (-NO2) within the microbial cell. This process, catalyzed by low-redox-potential electron-transfer proteins like ferredoxin, generates highly reactive nitro radical anions.[][6] These cytotoxic intermediates subsequently induce lethal damage to microbial DNA and other critical macromolecules, leading to cell death.[7]

The biological activity of nitroimidazoles is heavily influenced by the position of the nitro group on the imidazole ring.[][6] While 5-nitroimidazoles like metronidazole are widely studied and utilized, 4-nitroimidazole derivatives represent a less explored but potentially valuable chemical space.[] The introduction of an N-butyl group and a 2-methyl substitution on the 4-nitroimidazole core, as in This compound , may alter the compound's physicochemical properties, such as lipophilicity and electron affinity. These modifications could enhance cell penetration, modulate the reduction potential, and ultimately influence its antimicrobial spectrum and potency.

Therefore, a systematic and rigorous evaluation using standardized antimicrobial assays is imperative to characterize the potential of this novel derivative as a therapeutic agent.

Hypothesized Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of this compound is predicated on its bioactivation within a susceptible microorganism. The process is initiated by passive diffusion of the prodrug across the cell membrane. In the low-oxygen environment of anaerobic or microaerophilic microbes, the compound's nitro group is reduced by intracellular nitroreductases. This reduction creates reactive nitrogen species that disrupt DNA's helical structure, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately results in cell death.[3][][7]

Caption: Hypothesized bioactivation pathway of this compound.

Preliminary Considerations & Stock Solution Preparation

Accurate and reproducible results begin with meticulous preparation.

-

Compound Solubility: Due to the likely hydrophobic nature of the N-butyl group, this compound may have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent. A high-concentration stock solution (e.g., 10 mg/mL or ~78.6 mM) should be prepared.

-

Microorganism Selection: The choice of test organisms is critical for defining the antimicrobial spectrum. A diverse panel should include:

-

Anaerobic Bacteria: Bacteroides fragilis, Clostridium difficile

-

Gram-positive Aerobes: Staphylococcus aureus, Enterococcus faecalis

-

Gram-negative Aerobes: Escherichia coli, Pseudomonas aeruginosa

-

Fungi/Yeast: Candida albicans

-

-

Solvent Toxicity Control: It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth. Typically, final assay concentrations of DMSO at or below 1% (v/v) are non-toxic to most microbes. This must be validated.

Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Sterile 96-well, flat-bottom microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobes, supplemented Brucella Broth for anaerobes)

-

Microbial inoculum standardized to the 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the well.

-

Positive control antibiotic (e.g., Metronidazole for anaerobes, Ciprofloxacin for aerobes)

-

Resazurin sodium salt solution (0.015% w/v in sterile water)

-

Multichannel pipette

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column (Column 1).

-

Compound Addition:

-

In Column 1, add 100 µL of the test compound at 4x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add 100 µL of a 512 µg/mL working solution).

-

Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mix, then transfer 50 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 50 µL from Column 10.

-

This creates a concentration gradient. Columns 11 and 12 will serve as controls.

-

-

Control Setup:

-

Column 11 (Growth Control): Add an additional 50 µL of broth. This well will contain bacteria but no compound.

-

Column 12 (Sterility Control): Add an additional 50 µL of broth. This well will contain neither bacteria nor compound.

-

A separate row should be set up for the positive control antibiotic, following the same dilution scheme.

-

A solvent control (DMSO) should also be run to ensure it has no antimicrobial effect at the highest concentration used.

-

-

Inoculation: Add 50 µL of the standardized microbial inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for aerobes; in an anaerobic chamber for 48 hours for anaerobes).

-

Result Determination:

-

Visually inspect the plate. The MIC is the lowest concentration at which no visible growth (turbidity) is observed.

-

For a colorimetric endpoint, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. Growth is indicated by a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration that remains blue.

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol II: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC assay is a follow-up to the MIC test and is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It helps to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Materials:

-

96-well plate from the completed MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips or a multi-pronged replicator

Step-by-Step Methodology:

-

Select Wells: Identify the wells from the MIC plate that showed no visible growth. This includes the MIC well and all wells with higher concentrations.

-

Subculture: From each of these selected wells, take a 10 µL aliquot and spot-plate it onto a fresh, antimicrobial-free agar plate. Be sure to label the spots on the agar plate to correspond with the well concentrations.

-

Incubate: Incubate the agar plate under appropriate conditions until growth is clearly visible in the control spot (if one was plated from the growth control well).

-

Result Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). In practice, this is often recorded as the lowest concentration with no visible colony growth on the agar subculture.

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example MIC and MBC Data for this compound

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| B. fragilis ATCC 25285 | Anaerobe | 4 | 8 | 2 | Bactericidal |

| S. aureus ATCC 29213 | Gram-positive | >128 | >128 | - | Inactive |

| E. coli ATCC 25922 | Gram-negative | >128 | >128 | - | Inactive |

| C. albicans ATCC 90028 | Fungus | 64 | >128 | >2 | Fungistatic |

| Metronidazole (Control) | - | 0.5 | 1 | 2 | Bactericidal |

| Ciprofloxacin (Control) | - | 0.25 | 0.5 | 2 | Bactericidal |

Interpretation Notes:

-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

-

An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

-

The results for this compound should be compared against those for the control compounds. The lack of activity against aerobic bacteria (S. aureus, E. coli) would be consistent with the known mechanism of action for nitroimidazoles, which require an anaerobic environment for activation.[4][]

Conclusion

The protocols detailed in this application note provide a robust and standardized approach to characterizing the antimicrobial profile of this compound. By systematically determining the MIC and MBC against a diverse panel of clinically relevant microorganisms, researchers can effectively define the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This foundational data is an indispensable first step in the drug development pipeline, guiding future optimization, mechanism of action studies, and preclinical evaluation.

References

-

Title: Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Source: PubMed. URL: [Link]

-

Title: Nitroimidazole antibiotics. Source: WikiLectures. URL: [Link]

-

Title: (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. Source: ResearchGate. URL: [Link]

-

Title: Antimicrobial Evaluation of 1-Methyl-3-Nitro-1-Nitrosoguanidine. Source: PMC - NIH. URL: [Link]

-

Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Source: e-Learning - UNIMIB. URL: [Link]

-

Title: In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Source: ResearchGate. URL: [Link]

-

Title: Anti-bacterial mechanism of nitroimidazole. | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Source: Impactfactor. URL: [Link]

-

Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Source: PMC - NIH. URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Source: NIH. URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Source: Brieflands. URL: [Link]

-

Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Source: PMC. URL: [Link]

-

Title: New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Source: PubMed. URL: [Link]

-

Title: 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209. Source: PubChem - NIH. URL: [Link]

-

Title: Nitroimidazoles | Concise Medical Knowledge. Source: Lecturio. URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: NIH. URL: [Link]

-

Title: Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

-

Title: Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Source: ACS Publications. URL: [Link]

Sources

- 1. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 4. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elearning.unimib.it [elearning.unimib.it]

- 7. lecturio.com [lecturio.com]

Application Note: 1-N-butyl-2-methyl-4-nitroimidazole (BMNI) as a Hypoxia-Selective Radiosensitizer

Abstract

This guide details the synthesis, characterization, and biological evaluation of 1-N-butyl-2-methyl-4-nitroimidazole (BMNI) , a lipophilic derivative of the nitroimidazole class. While 2-nitroimidazoles (e.g., Misonidazole) are potent radiosensitizers, their clinical utility is often limited by neurotoxicity. 4-nitroimidazoles offer an alternative scaffold with distinct redox potentials.[1] This note provides a validated protocol for the regioselective N-alkylation of 2-methyl-4-nitroimidazole to generate BMNI, followed by a standardized workflow for assessing its Sensitizer Enhancement Ratio (SER) in hypoxic tumor models.

Introduction: The Hypoxia Challenge in Radiotherapy

Solid tumors often contain regions of acute and chronic hypoxia due to aberrant vasculature. These hypoxic cells are up to 3-fold more resistant to ionizing radiation than normoxic cells, a phenomenon quantified by the Oxygen Enhancement Ratio (OER).

The "Oxygen Fixation" Hypothesis

Ionizing radiation kills cells primarily by generating DNA radicals (

-

In Normoxia: Oxygen (

) reacts with -

In Hypoxia: Without

, thiols (e.g., glutathione) repair

Nitroimidazoles act as oxygen mimetics.[1] They are electron-affinic compounds that can penetrate hypoxic tissues and oxidize DNA radicals, preventing repair.

Chemical Profile: this compound (BMNI)

BMNI is designed to optimize two critical parameters: Electron Affinity and Lipophilicity .

| Parameter | Property | Rationale |

| Core Scaffold | 4-Nitroimidazole | Generally possesses a lower reduction potential ( |

| N1-Substituent | Increases lipophilicity (LogP) relative to methyl (Metronidazole) or ethyl groups, enhancing penetration through the blood-brain barrier (BBB) and poorly vascularized tumor cores. | |

| C2-Substituent | Methyl group | Sterically influences the nitro group orientation and metabolic stability. |

Mechanism of Action

The following diagram illustrates the competitive kinetics between chemical repair (by thiols) and damage fixation (by BMNI).

Figure 1: Mechanism of radiosensitization. BMNI acts as an electron acceptor, competing with endogenous thiols to "fix" radiation-induced DNA damage in the absence of oxygen.

Protocol 1: Regioselective Synthesis of BMNI

Objective: Synthesize this compound with high regioselectivity (avoiding the 5-nitro isomer). Reference: Adapted from Satheesh et al. (2018) [1].

Materials

-

Precursor: 2-methyl-4(5)-nitroimidazole (CAS: 696-23-1)

-

Alkylating Agent: 1-Bromobutane

-

Base: Potassium Carbonate (

), anhydrous -

Catalyst: Tetrabutylammonium bromide (TBAB)[2]

-

Solvent: Acetonitrile (MeCN)

Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-methyl-4-nitroimidazole (1.27 g, 10 mmol) in Acetonitrile (20 mL).

-

Activation: Add

(2.76 g, 20 mmol) and TBAB (0.32 g, 1 mmol). Stir vigorously at Room Temperature (RT) for 15 minutes to activate the N-H proton. -

Alkylation: Add 1-Bromobutane (1.64 g, 12 mmol) dropwise over 10 minutes.

-

Reaction: Stir the mixture at RT for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The 4-nitro isomer (N1-alkylated) is typically the major product due to steric hindrance at the N3 position relative to the methyl group.

-

Work-up:

-

Filter off the solid residues (

/KBr). -

Evaporate the solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate (30 mL) and wash with water (

mL) and brine ( -

Dry over anhydrous

and concentrate.

-

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).

-

Yield Expectation: 85–92%.

Protocol 2: In Vitro Radiosensitization Assay

Objective: Determine the Sensitizer Enhancement Ratio (SER) of BMNI in V79 Chinese Hamster Lung fibroblasts.

Experimental Workflow

Figure 2: Workflow for the Clonogenic Survival Assay evaluating radiosensitization efficiency.

Detailed Procedure

-

Cell Preparation: Plate V79 cells in glass petri dishes or specific hypoxia chambers (e.g., anaerobic jars). Allow attachment for 16 hours.

-

Drug Incubation: Replace media with fresh medium containing BMNI at graded concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include a vehicle control (DMSO <0.5%).

-

Induction of Hypoxia:

-

Place dishes in air-tight aluminum chambers.

-

Flush with 95%

/ 5% -

Verification: Monitor effluent

concentration using an oxygen sensor (target

-

-

Irradiation: Irradiate cells using a

source or X-ray irradiator (200 kVp).-

Dose Points: 0, 2, 5, 10, 15 Gy.

-

-

Plating: Immediately after irradiation, trypsinize cells, dilute, and re-plate into 6-well plates to aim for 50–100 colonies per well.

-

Scoring: Incubate for 7–10 days. Stain with Crystal Violet. Count colonies containing

cells.

Data Analysis: SER Calculation

Calculate the Surviving Fraction (SF) for each dose. Plot log(SF) vs. Dose (Gy).

Fit the data to the Linear-Quadratic Model :

Interpretation:

-

SER = 1.0: No sensitization.

-

SER > 1.2: Significant sensitization.

-

Target for BMNI: Expect SER values between 1.3 – 1.6 under hypoxic conditions (comparable to Misonidazole but potentially lower due to the 4-nitro position).

Analytical Validation (HPLC)

To ensure the integrity of the BMNI used in biological assays, verify purity and stability.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 5 |

| Mobile Phase | Acetonitrile : Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 315 nm (Characteristic nitroimidazole absorbance) |

| Retention Time | BMNI is expected to elute later than 2-methyl-4-nitroimidazole due to the butyl chain. |

References

-

Satheesh, D., et al. "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles."[2] Iranian Journal of Organic Chemistry, 10(2), 2325-2331 (2018).[2] Link

-

Wardman, P. "Chemical Radiosensitizers for Use in Radiotherapy." Clinical Oncology, 19(6), 397-417 (2007).[4] Link

-

Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16 (2022).[5] Link

-

Overgaard, J. "Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck—a systematic review and meta-analysis." Radiotherapy and Oncology, 100(1), 22-32 (2011). Link

-

Adams, G.E., et al. "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research, 67(1), 9-20 (1976). Link

Sources

- 1. The development of some nitroimidazoles as hypoxic cell sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-N-butyl-2-methyl-4-nitroimidazole

Welcome to the technical support center for the synthesis of 1-N-butyl-2-methyl-4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with the N-alkylation of 2-methyl-4(5)-nitroimidazole.

I. Understanding the Core Challenge: Regioselectivity in N-Alkylation

The primary hurdle in the synthesis of this compound is controlling the regioselectivity of the N-alkylation of the starting material, 2-methyl-4(5)-nitroimidazole. This precursor exists as a mixture of two tautomers: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. Alkylation can therefore lead to two isomeric products: the desired this compound and the undesired 1-N-butyl-2-methyl-5-nitroimidazole. The formation of this isomeric byproduct complicates purification and reduces the yield of the target compound.

This guide will focus on strategies to maximize the formation of the desired 1,4-isomer. The choice of solvent, base, temperature, and the potential use of a phase-transfer catalyst are all critical parameters that will be discussed in detail.[1][2]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Let's break down the most common culprits and their solutions:

-

Incomplete Deprotonation: The first step of the reaction is the deprotonation of the imidazole nitrogen by a base to form the imidazolide anion. If this deprotonation is incomplete, the concentration of the reactive nucleophile will be low, leading to a sluggish and low-yielding reaction.

-

Solution:

-

Choice of Base: While potassium hydroxide (KOH) can be used, potassium carbonate (K2CO3) is often a better choice as it is less hygroscopic and provides a milder reaction environment, which can improve regioselectivity.[3][4] Stronger bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.

-

Base Stoichiometry: Ensure you are using at least a slight molar excess of the base (e.g., 1.1-1.2 equivalents) relative to the 2-methyl-4(5)-nitroimidazole.

-

Reaction Time: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This is typically indicated by the complete dissolution of the imidazole in the solvent in the presence of the base.

-

-

-

Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

-

Solution: While room temperature reactions are possible, particularly with phase-transfer catalysis, gently heating the reaction mixture can significantly improve the yield.[1] A temperature of 60°C in a solvent like acetonitrile has been shown to be effective.[3][4] However, excessively high temperatures (e.g., >100°C) can lead to increased side product formation and decomposition.

-

-

Poor Solvent Choice: The solvent plays a crucial role in solvating the imidazolide anion and influencing its reactivity.

-

Solution: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and generally provides good yields and regioselectivity.[3][4] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, but purification can be more challenging due to their high boiling points.[3][4]

-

Question: I am getting a mixture of the 1,4- and 1,5-isomers. How can I increase the proportion of the desired 1,4-isomer?

Answer:

Achieving high regioselectivity is the key to a successful synthesis. Here’s how to favor the formation of the this compound:

-

Steric Hindrance: The 2-methyl group provides some steric hindrance that favors alkylation at the less hindered N-1 position, leading to the 4-nitro isomer. However, this effect can be enhanced by your choice of reaction conditions.

-

Phase-Transfer Catalysis (PTC): This is a highly effective method for achieving excellent regioselectivity and high yields at room temperature.[1]

-

How it works: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the imidazolide anion from the solid phase (or an aqueous phase if using a strong base like KOH) to the organic phase where the alkylating agent is present. This controlled delivery of the nucleophile often leads to cleaner reactions.

-

Recommended Conditions: Using K2CO3 as the base, acetonitrile as the solvent, and a catalytic amount of TBAB at room temperature has been reported to give a >99:1 ratio of the desired 1,4-isomer.[1]

-

-

Solvent and Base Combination: As mentioned, the combination of K2CO3 in acetonitrile at around 60°C is a reliable method for favoring the 1,4-isomer, even without a phase-transfer catalyst.[3][4]

Question: How do I monitor the progress of my reaction effectively?

Answer:

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

-

TLC System: A typical mobile phase for this reaction is a mixture of ethyl acetate and hexane. You will need to experiment to find the optimal ratio for good separation of your starting material and products. A good starting point is a 1:1 mixture.

-

Visualizing Spots: The starting material and products are UV active, so they can be visualized under a UV lamp (254 nm).

-

Interpreting the TLC:

-

You should see a spot for your starting material, 2-methyl-4(5)-nitroimidazole.

-

As the reaction proceeds, a new, less polar spot (higher Rf value) corresponding to the N-butylated products will appear.

-

Ideally, you will see the spot for the starting material disappear over time.

-

If you have a mixture of isomers, they may appear as a single elongated spot or two very close spots, depending on the TLC conditions.

-

Question: I'm having trouble purifying my product. What are the best practices for purification?

Answer:

Purification is typically achieved by column chromatography.

-

Column Preparation: Use silica gel as the stationary phase.

-

Eluent System: A gradient of ethyl acetate in hexane is commonly used. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity to elute your products. The desired 1,4-isomer is generally less polar than the 1,5-isomer and will elute first.

-

Post-Column Work-up: After collecting the fractions containing your pure product (as determined by TLC), combine them and remove the solvent under reduced pressure. The product may be obtained as an oil or a solid. If it is an oil, you can try to induce crystallization by scratching the side of the flask with a glass rod or by adding a small amount of a non-polar solvent like hexane and cooling.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? A1: The base deprotonates the N-H of the imidazole ring to form the imidazolide anion. This anion is a much stronger nucleophile than the neutral imidazole and will readily attack the electrophilic carbon of the butyl bromide.

Q2: Can I use other alkylating agents besides butyl bromide? A2: Yes, this reaction is general for other alkyl halides. However, the reactivity of the alkylating agent will affect the reaction time and temperature required. For example, butyl iodide is more reactive than butyl bromide and may allow for milder reaction conditions.

Q3: How can I confirm the identity and purity of my final product? A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of 1-N-butyl-2-methyl-4-nitro-1H-imidazole has characteristic signals that can confirm its structure.[5] Specifically, you should look for a singlet for the imidazole ring proton, a singlet for the methyl group protons, and signals corresponding to the n-butyl group (a triplet for the terminal methyl and multiplets for the methylene groups).[5] Mass spectrometry can be used to confirm the molecular weight of the product.

Q4: What are the main safety precautions I should take during this synthesis? A4:

-

Handling Nitroimidazoles: Nitroimidazoles are potentially mutagenic and should be handled with care.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.[6]

-

Alkylating Agents: Butyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate gloves.

-

Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

IV. Optimized Experimental Protocol

This protocol is based on a highly regioselective method using phase-transfer catalysis at room temperature, which has been shown to produce excellent yields of the desired 1,4-isomer.[1]

Materials:

-

2-methyl-4(5)-nitroimidazole

-

n-Butyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4(5)-nitroimidazole (1.0 eq), anhydrous potassium carbonate (1.2 eq), and tetrabutylammonium bromide (0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry.

-

Addition of Alkylating Agent: Add n-butyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 18-24 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Wash the solid residue with a small amount of acetonitrile and combine the filtrates.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product, this compound.

-

-

Characterization: Confirm the identity and purity of the product by 1H NMR and mass spectrometry. The 1H NMR spectrum should show a singlet for the C-H proton of the imidazole ring at approximately δ 8.32 ppm and a singlet for the methyl protons at around δ 2.35 ppm.[5] The methylene protons of the N-butyl group adjacent to the nitrogen will appear as a triplet at approximately δ 3.96 ppm.[5]

V. Data Summary

| Reaction Condition | Effect on Yield | Effect on Regioselectivity (1,4-isomer) | Reference |

| Base: K2CO3 vs. KOH | K2CO3 generally provides cleaner reactions and better yields. | K2CO3 is preferred for higher regioselectivity. | [3][4] |

| Solvent: Acetonitrile vs. DMF/DMSO | Acetonitrile often leads to higher yields and easier work-up. | Acetonitrile is a good choice for high regioselectivity. | [3][4] |

| Temperature: Room Temp vs. 60°C | Heating to 60°C can significantly increase the reaction rate and yield. | Higher temperatures may slightly decrease regioselectivity. | [3][4] |

| Catalyst: With vs. Without TBAB (PTC) | The use of TBAB can lead to excellent yields. | TBAB at room temperature provides very high regioselectivity (>99:1). | [1] |

VI. Visualizing the Workflow and Logic

Experimental Workflow

Caption: Optimized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: Troubleshooting logic for common issues in the synthesis.

VII. References

-

U.S. Patent 4,209,631. (1980). Process for the safe nitration of 2-methylimidazole. Google Patents.

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

-

Medicines for All Institute. (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Virginia Commonwealth University. [Link]

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

World Intellectual Property Organization. (2010). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.

-

MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

Beilstein Journals. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]

-

PubMed. (2004). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

-

PTC Organics, Inc. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

-

Asian Publication Corporation. (2018). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry, 30(11), 2431-2436. [Link]

-

National Institutes of Health. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

PTC Organics, Inc. (2016). High-Dilution PTC N-Alkylation. [Link]

-

ResearchGate. (2019). Optimization of the reaction conditions. [Link]

-

ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

ResearchGate. (2012). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. [Link]

-

National Institutes of Health. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

European Commission. (2002). Determination of nitroimidazoles using GC/MS, GC/NCI and GC/MS/MS. [Link]

-

ACS Publications. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(19), 6731–6742. [Link]

-

Asian Journal of Chemistry. (2018). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. 30(11), 2431-2436. [Link]

-

Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

-

ResearchGate. (2016). Selective Determination of Fourteen Nitroimidazoles in Honey by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Beilstein Journals. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). A multinuclear NMR study of the restricted rotation in a bi-imidazole nucleoside. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (2018). 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). [Link]

Sources

Technical Support Center: Stability of 1-N-butyl-2-methyl-4-nitroimidazole in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-N-butyl-2-methyl-4-nitroimidazole. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of assessing the stability of this compound in your cell culture experiments. Understanding the stability of your compound is critical for interpreting experimental results accurately and ensuring the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound in cell culture media.

Q1: My experimental results with this compound are inconsistent. Could compound stability be the issue?

A1: Absolutely. Inconsistent results are a classic sign of compound instability. The concentration of the active compound at the time of the assay may be lower than the initial concentration, leading to variability in biological response. Several factors in a typical cell culture environment can contribute to the degradation of a small molecule like this compound.[1][2] It is crucial to determine the stability of your compound under your specific experimental conditions.

Q2: What are the primary factors in cell culture media that can degrade my compound?

A2: The main factors to consider are:

-

Enzymatic Degradation: Cells can release intracellular enzymes (e.g., nitroreductases) into the media, or membrane-bound enzymes can metabolize the compound upon contact.[3][4][5] For nitroimidazoles, reductive metabolism of the nitro group is a key concern.[3][4][5][6][7]

-

Chemical Degradation (Hydrolysis): Cell culture media are aqueous solutions, typically with a pH between 7.2 and 7.4. Some compounds are susceptible to hydrolysis at this pH. Nitroimidazoles, in particular, can be vulnerable to alkaline hydrolysis.

-

Photodegradation: Many standard laboratory incubators have internal lights. Components of the media, like riboflavin, can act as photosensitizers, accelerating compound degradation upon exposure to light.[8][9] 4-nitroimidazole, the core structure of your compound, is known to be susceptible to photodegradation.[9]

-

Adsorption: The compound may adsorb to the surface of plasticware (flasks, plates, pipette tips), reducing its effective concentration in the media.

Q3: I suspect my compound is degrading. How can I confirm this and what should I do?

A3: The most direct way to confirm degradation is to perform a stability study. This involves incubating the compound in your cell culture media (with and without cells) over a time course that matches your experiment and then quantifying the remaining parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

If degradation is confirmed, you can:

-

Shorten the incubation time of your experiments.

-

Replenish the compound by performing media changes at regular intervals.

-

If photodegradation is suspected, protect your plates and media from light.

-

If enzymatic degradation is the primary issue, you may need to consider using a cell-free system to study direct compound effects or find an inhibitor of the specific enzyme if known.

Q4: I'm seeing a new peak in my HPLC/LC-MS analysis of the media after incubation. What could it be?

A4: The new peak likely represents a degradation product or a metabolite of this compound. For nitroimidazoles, common metabolic transformations include:

-

Reduction of the nitro group: This is often the first step in both the activation and degradation of nitroimidazoles, leading to nitroso and hydroxylamine intermediates.[3][7]

-

Hydroxylation: The butyl chain or the methyl group on the imidazole ring could be hydroxylated.

-

Cleavage of the imidazole ring: More extensive degradation can lead to the opening of the imidazole ring.[10]

Identifying the exact structure of the new peak would require further characterization, typically using high-resolution mass spectrometry.

Visualizing Potential Degradation Pathways

The following diagram illustrates plausible degradation pathways for this compound in a biological system, based on known metabolism of other nitroimidazoles. The primary routes involve the reduction of the nitro group and oxidation of the alkyl substituents.

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for assessing the stability of this compound in cell culture media.

Protocol 1: Stability Assessment in Cell Culture Media (With and Without Cells)

This protocol uses HPLC to quantify the remaining parent compound over time.

Objective: To determine the chemical and metabolic stability of this compound under typical cell culture conditions.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sterile microcentrifuge tubes

-

Sterile cell culture plates (e.g., 24-well plates)

-

HPLC system with a UV detector and a C18 column

Experimental Workflow Diagram:

Caption: Workflow for assessing compound stability in cell culture.

Procedure:

-

Cell Seeding (for "with cells" condition):

-

Seed your cells in a 24-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to your final desired concentration (e.g., 10 µM). Prepare enough for all conditions.

-

-

Incubation:

-

For the "with cells" condition, gently remove the old medium from the wells and replace it with the medium containing your compound.

-

For the "without cells" (cell-free) condition, add the medium containing your compound to empty wells of the same plate. This will control for non-metabolic degradation.

-

Prepare a T=0 sample immediately by taking an aliquot of the dosing medium, processing it as described in step 5, and storing it at -80°C.

-

-

Time-Course Sampling:

-

Incubate the plate at 37°C, 5% CO₂.

-

At each time point (e.g., 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium (e.g., 100 µL) from each condition.

-

-

Sample Processing:

-

Transfer the 100 µL media sample to a clean microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[11]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Determine the λmax of this compound (likely around 300-320 nm based on the 4-nitroimidazole chromophore).

-

Gradient: Start with a suitable gradient (e.g., 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min). This will need to be optimized to ensure good separation of the parent compound from any degradation products and media components.

-

Run a standard curve of the compound in a mixture of media and acetonitrile (1:2 ratio) to ensure accurate quantification.

-

-

Data Analysis:

-

Integrate the peak area of the parent compound at each time point.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of compound remaining versus time for both the "with cells" and "without cells" conditions.

-

Data Presentation

The results of your stability study can be summarized in the following table:

| Time (hours) | % Remaining (Without Cells) | % Remaining (With Cells) |

| 0 | 100 | 100 |

| 2 | [Value] | [Value] |

| 4 | [Value] | [Value] |

| 8 | [Value] | [Value] |

| 24 | [Value] | [Value] |

| 48 | [Value] | [Value] |

Interpretation:

-

A significant decrease in the "Without Cells" condition suggests chemical instability (e.g., hydrolysis).

-

A significantly faster decrease in the "With Cells" condition compared to the "Without Cells" condition points to metabolic degradation by the cells.

References

-

Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Available from: [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

-

Emory University. Sample Preparation for HPLC. Available from: [Link]

-

SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Marine Drugs. Available from: [Link]

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science. Available from: [Link]

-

A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules. Available from: [Link]

-

DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology. Available from: [Link]

-

Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available from: [Link]

-

The in vitro effect of some nitroimidazoles on microtubule formation. FEBS Letters. Available from: [Link]

-

PubChem. 1-Methyl-2-nitroimidazole. Available from: [Link]

-

Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available from: [Link]

-

Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antibiotics. Available from: [Link]

-

stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. Available from: [Link]

-

The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. Available from: [Link]

-

Residue study of nitroimidazoles depletion in chicken feathers in comparison with some other selected matrixes. ResearchGate. Available from: [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica. Available from: [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology. Available from: [Link]

-

THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson. Saint Mary's University. Available from: [Link]

-

HPLC Troubleshooting Guide. Waters. Available from: [Link]

-

Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available from: [Link]

-